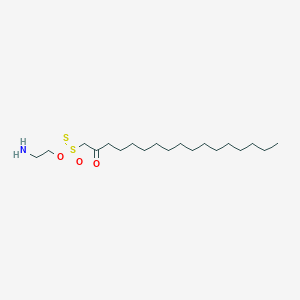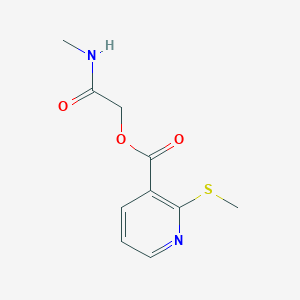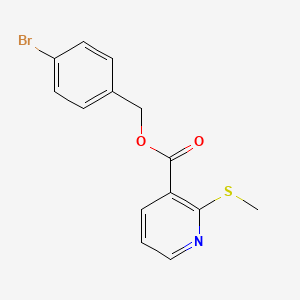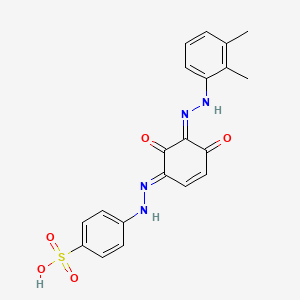
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is a compound with significant potential in various scientific fields. It contains functional groups such as amines, thiols, and phosphates, making it versatile for numerous chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate typically involves the reaction of 2-mercaptoethanol with 5-aminopentylamine under controlled conditions. The reaction is carried out in the presence of a phosphate donor, such as phosphoric acid, to introduce the phosphate group. The reaction conditions often include a solvent like water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the phosphate group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphates and modified thiols.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating cellular processes. The amine groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-Aminopentyl)amino)ethanethiol
- N-(5-Aminopentyl)biotinamide
- 5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
Uniqueness
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable tool in various scientific disciplines .
Eigenschaften
Molekularformel |
C7H19N2O4PS |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
[2-(5-aminopentylamino)-1-sulfanylethyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H19N2O4PS/c8-4-2-1-3-5-9-6-7(15)13-14(10,11)12/h7,9,15H,1-6,8H2,(H2,10,11,12) |
InChI-Schlüssel |
CQNMYFIBXSISOG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CCNCC(OP(=O)(O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)

![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)



methanone](/img/structure/B13356141.png)



![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)

